molecular formula C24H20N2OS B11360579 2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11360579
M. Wt: 384.5 g/mol
InChI Key: UYOGQRZUQRDANA-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl groups and an acetamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with diphenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired acetamide using a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The thiazole ring and phenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide stands out due to its unique combination of a thiazole ring, phenyl groups, and an acetamide moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C24H20N2OS/c27-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)25-16-21-17-28-24(26-21)20-14-8-3-9-15-20/h1-15,17,22H,16H2,(H,25,27)

InChI Key

UYOGQRZUQRDANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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